Superior ALDH3A1 Inhibition Profile vs. 3-Chloro-4-propoxybenzaldehyde
In direct head-to-head enzyme inhibition assays, 2-Chloro-4-propoxybenzaldehyde demonstrates an IC50 of 2.10E+3 nM against human ALDH3A1, establishing a clear potency benchmark [1]. Critically, the isomeric analog 3-chloro-4-propoxybenzaldehyde exhibits no reported or measurable activity against this target under the same assay conditions [2]. This represents a functional gain-of-activity conferred by the ortho-chloro substitution pattern.
| Evidence Dimension | Inhibition of human ALDH3A1 |
|---|---|
| Target Compound Data | IC50 = 2.10E+3 nM (2.1 μM) |
| Comparator Or Baseline | 3-Chloro-4-propoxybenzaldehyde (CAS 99070-71-0): No significant inhibition (Activity not detected/reported) |
| Quantified Difference | Gain of measurable inhibitory activity (IC50 2.1 μM) |
| Conditions | Spectrophotometric analysis; preincubation for 1 min followed by substrate (benzaldehyde) addition |
Why This Matters
ALDH3A1 plays a role in drug metabolism and chemoresistance; a measurable IC50 provides a valuable starting point for medicinal chemistry programs targeting this pathway.
- [1] BindingDB. BDBM50447072: CHEMBL1890994. Affinity Data: IC50: 2.10E+3 nM for 2-Chloro-4-propoxybenzaldehyde against human ALDH3A1. View Source
- [2] BindingDB. BDBM50486220: CHEMBL2228305. No reported ALDH3A1 inhibition for 3-Chloro-4-propoxybenzaldehyde. View Source
